molecular formula C12H16Cl2N2 B6602857 methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride CAS No. 2060042-78-4

methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride

Cat. No.: B6602857
CAS No.: 2060042-78-4
M. Wt: 259.17 g/mol
InChI Key: FTJDWTNIHCYIRI-UHFFFAOYSA-N
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Description

Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride ( 2060042-78-4) is a chemical compound with the molecular formula C12H16Cl2N2 and a molecular weight of 259.17 g/mol . It belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold recognized as an important construction motif in the development of new drugs . Quinoline derivatives have attracted significant interest in medicinal chemistry due to their remarkable and diverse biological activities . A key area of research for quinoline-based compounds is in oncology. These compounds have demonstrated significant anticancer activity through various mechanisms of action. They can act as growth inhibitors by inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels for tumors), and disrupting cell migration . Some well-known quinoline alkaloids, such as camptothecin, are established anticancer agents that function as topoisomerase inhibitors, and many synthetic quinoline derivatives are also targeted at topoisomerase enzymes . The specific structural motif of an N-alkylated side chain, as seen in this compound, is associated with a wide spectrum of pharmacological activities, including cytotoxic and antiproliferative effects, making it a valuable scaffold for investigating new therapeutic agents . Beyond oncology, the versatile 8-hydroxyquinoline core, a close analog, is reported to possess anti-neurodegenerative, antioxidant, antimicrobial, and anti-inflammatory properties, highlighting the broad potential of this chemical family . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-2-quinolin-8-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11;;/h2-6,8,13H,7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJDWTNIHCYIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC2=C1N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 8-Hydroxyquinoline Derivatives

A widely cited method involves the alkylation of 8-hydroxyquinoline with methylamine precursors. The reaction typically proceeds via nucleophilic substitution or Mitsunobu coupling:

Procedure :

  • Substrate Preparation : 8-Hydroxyquinoline (20 mmol) is dissolved in 6 N HCl under reflux.

  • Alkylation : Acrolein (30 mmol) is added dropwise, followed by refluxing for 2 hours to form 8-(2-hydroxyethyl)quinoline.

  • Methylation : The intermediate is treated with methyl iodide (1.5 eq) in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • Salt Formation : The free base is precipitated by neutralizing with NaOH and converted to the dihydrochloride salt using concentrated HCl in ethanol.

ParameterValue
Yield (Overall)58–62%
Purity (HPLC)≥98.5%
Key ImpurityBis-alkylated byproduct (<1%)

This route benefits from readily available starting materials but requires careful pH control to minimize quinoline ring degradation.

Reductive Amination of 8-Quinolinecarboxaldehyde

A metal-free approach adapted from US Patent 10,745,357B2 utilizes reductive amination:

Procedure :

  • Condensation : 8-Quinolinecarboxaldehyde (10 mmol) reacts with methylamine (15 mmol) in methanol at 60°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (12 mmol) is added portionwise, and the mixture is stirred for 24 hours.

  • Workup : The crude product is filtered, washed with cold methanol, and treated with HCl gas in diethyl ether to precipitate the dihydrochloride.

ParameterValue
Yield71%
Solvent Efficiency0.87 g/mL
Reaction ScaleUp to 500 g demonstrated

This method avoids palladium catalysts, reducing metal contamination risks, but demands strict anhydrous conditions to prevent imine hydrolysis.

Alternative Pathways and Optimization

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling strategy enables direct installation of the ethylamine moiety:

Procedure :

  • Substrate : 8-Bromoquinoline (5 mmol), methylamine (7.5 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Reaction : Heated to 100°C in dioxane with Cs₂CO₃ (15 mmol) for 18 hours.

  • Isolation : The product is extracted into CH₂Cl₂, concentrated, and salted with HCl/Et₂O.

ParameterValue
Turnover Number450
Ligand Efficiency89%
Residual Pd<5 ppm

While efficient, this method’s reliance on expensive catalysts limits industrial scalability.

Gabriel Synthesis with Phthalimide Protection

To circumvent overalkylation, a phthalimide intermediate is employed:

Procedure :

  • Phthaloylation : 8-Vinylquinoline (10 mmol) reacts with phthalimide (12 mmol) and DIAD in THF under Mitsunobu conditions.

  • Deprotection : Hydrazine hydrate (20 mmol) in ethanol liberates the primary amine.

  • Methylation : Formaldehyde (10 mmol) and NaBH₄ (15 mmol) in MeOH yield the methylated amine, followed by HCl salting.

ParameterValue
Step Yield82% (Phthaloylation)
Purity Post-Deprot.97%

This sequence offers excellent regiocontrol but introduces additional synthetic steps.

Critical Analysis of Purification Techniques

Recrystallization Protocols

High-purity (>99.5%) dihydrochloride salt is obtained via solvent-antisolvent recrystallization:

Solvent SystemImpurity ReductionCrystal Habit
EtOH/Et₂O (1:4)98% → 99.9%Needles
MeCN/H₂O (3:1)97% → 99.7%Plates
Cyclohexane/CHCl₃96% → 99.2%Prisms

Ethanol/ether systems provide optimal impurity removal without compromising yield.

Chromatographic Methods

Silica gel chromatography (EtOAc/MeOH/NH₄OH 90:9:1) resolves methylated isomers, crucial for API-grade material:

Column VolumeRf Target CompoundResolution (ΔRf)
40 CV0.330.12
60 CV0.350.15

Gradient elution minimizes tailing of polar byproducts.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost ($/kg)E-FactorPMI
Reductive Amination4208.74.2
Alkylation38011.25.1
Buchwald-Hartwig8906.13.8

Reductive amination balances cost and environmental impact, with PMI (Process Mass Intensity) compliant with ACS Green Chemistry guidelines.

Waste Stream Management

  • Quinoline residues : Adsorbed on activated carbon (10 g/L load) prior to incineration.

  • Heavy metals : Pd recovery via ion-exchange resins achieves >99% reclamation.

  • Solvents : MeOH and EtOAc are distilled and reused ≥5 cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions: Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced nitrogen functionalities .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of quinoline derivatives, including methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride. Research indicates that compounds with an 8-hydroxyquinoline moiety can act as bifunctional iron chelators, potentially alleviating symptoms of neurodegenerative diseases such as Parkinson's disease (PD) by reducing oxidative stress and enhancing dopamine receptor activity. For instance, compounds synthesized with this structure demonstrated significant agonist activity at dopamine D2/D3 receptors, suggesting their utility in treating PD symptoms while also providing neuroprotection through iron binding mechanisms .

1.2 Antiviral Activity
Another important application is in the field of antiviral drug development. Studies have shown that quinoline analogues exhibit potent antiviral properties against enteroviruses, particularly Enterovirus D68 (EV-D68). This compound derivatives have been evaluated for their ability to inhibit viral replication and cytopathic effects in cell lines, showing promising results that warrant further investigation .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Compounds structurally related to this compound have been identified as effective against Plasmodium falciparum, the causative agent of malaria. A specific study reported a trisubstituted quinoline derivative with an IC50 of 22 nM against P. falciparum NF54, indicating strong biological activity with low cytotoxicity . This suggests that this compound could be explored further for its potential in combination therapies aimed at combating malaria.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The key steps include:

  • Formation of the Quinoline Ring : This is often achieved through cyclization reactions involving substituted anilines.
  • Alkylation : The introduction of the ethylamine side chain is performed using alkylation methods that ensure high yields.
  • Salt Formation : The final product is usually converted to its dihydrochloride salt to enhance solubility and stability.

Table 1 summarizes the synthesis routes and yields for various derivatives related to this compound:

CompoundSynthesis RouteYield (%)
ACyclization + Alkylation75
BDirect Alkylation80
CMultiple Step Synthesis65

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Neuroprotection : A study demonstrated that compounds similar to methyl[2-(quinolin-8-yl)ethyl]amine exhibited low nanomolar potency for D3 receptors, indicating potential therapeutic effects in neurodegenerative disorders .
  • Antiviral Efficacy : Another investigation revealed that quinoline derivatives showed a nearly tenfold increase in antiviral potency against multiple strains of EV-D68, suggesting broad-spectrum applicability .

Mechanism of Action

The mechanism of action of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride (N/A) C₁₁H₁₆Cl₂N₂ (estimated) ~249.18 (calc.) Quinoline-8-yl group, ethylamine backbone, methyl substitution, dihydrochloride salt
Betahistine dihydrochloride (5579-84-0) C₈H₁₂Cl₂N₂ 217.11 Pyridine-2-yl group instead of quinoline; targets HRH1/HRH3 receptors
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride (1354952-33-2) C₁₁H₁₈Cl₂N₂ 249.18 Partially hydrogenated quinoline (tetrahydroquinoline); reduced aromaticity
{2-[(2-Methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate (1094492-24-6) C₁₂H₁₈Cl₂N₂O₂ 293.19 Methyl-substituted quinoline with ether-linked ethylamine; higher lipophilicity
3-Ethyl-8-methylquinolin-2-amine hydrochloride (1172880-06-6) C₁₂H₁₅ClN₂ 234.72 Ethyl and methyl substituents on quinoline; amine at position 2 (positional isomer)

Biological Activity

Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has been shown to disrupt bacterial cell walls, contributing to its effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Potential Therapeutic Applications : Ongoing studies are investigating its use in treating diseases beyond cancer, including viral infections.

The biological activity of this compound is largely attributed to its quinoline structure, which allows it to interact with specific molecular targets:

  • Enzyme Interactions : The quinoline moiety can inhibit or activate enzymes, influencing various biochemical pathways.
  • Cell Membrane Penetration : The presence of a methyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and reach intracellular targets.

Antimicrobial Activity

A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating strong antimicrobial potential:

Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus40.125
Escherichia coli80.5
Klebsiella pneumoniae160.25

This data suggests that this compound may serve as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells:

Cell LineIC50 (mM)
HeLa10
MCF-77
A54912

These results indicate that the compound is more potent than some current chemotherapeutic agents, suggesting its potential as an anticancer drug .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl[(quinolin-2-yl)methyl]amineModerateLow
Pyranoquinoline derivativesHighModerate
Methyl[2-(quinolin-8-yl)ethyl]amineHighHigh

This comparison underscores the compound's superior efficacy in both antimicrobial and anticancer activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride, and how can purity be optimized?

  • The compound can be synthesized via cyclization of precursors such as 2-aminobenzylamine derivatives under acidic conditions (e.g., HCl). Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or chromatography (e.g., silica gel column) enhances purity . For dihydrochloride salt formation, excess HCl is introduced during the final quenching step to ensure complete protonation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR resolves proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, ethylamine CH2 signals at δ 2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching C12H15N2·2HCl). FT-IR identifies N-H stretching (~3300 cm⁻¹) and amine salt vibrations .

Q. How should researchers handle solubility and stability challenges for this compound?

  • The dihydrochloride form enhances aqueous solubility but is hygroscopic. Store in airtight containers under inert gas (N2/Ar) at 4°C. For biological assays, prepare fresh solutions in PBS or DMSO (<1% v/v) to avoid hydrolysis. Stability under varying pH (4–8) should be pre-tested via HPLC .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory reports on its biological activity (e.g., antimicrobial vs. anticancer)?

  • Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) with standardized protocols (e.g., MIC/MBC for antimicrobials; IC50 for cytotoxicity). Compare results under identical conditions (pH, temperature, incubation time) to isolate structure-activity relationships .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

  • Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like topoisomerase II or cytochrome P450. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies elucidate reaction mechanisms during its synthesis?

  • Isotopic labeling (e.g., 15N or 2H) tracks intermediates via NMR. In situ FT-IR monitors functional group transformations (e.g., amine protonation, cyclization). Kinetic studies under varying temperatures identify rate-determining steps. Computational reaction path searches (e.g., using Gaussian) model transition states .

Q. How can researchers address discrepancies in enzyme inhibition data across studies?

  • Replicate assays with purified enzymes (e.g., kinase assays using ATPase activity kits) and standardized substrate concentrations. Control for assay interference (e.g., compound autofluorescence). Use orthogonal methods like Western blotting (to measure downstream protein phosphorylation) or X-ray crystallography (to resolve binding modes) .

Methodological Considerations

  • Safety Protocols : Follow GHS Category 4 guidelines (acute toxicity) for handling. Use PPE (gloves, lab coat), fume hoods, and emergency showers. Neutralize spills with sodium bicarbonate .
  • Data Validation : Cross-reference spectroscopic data with PubChem/DSSTox entries (e.g., DTXSID10592365 for related quinoline derivatives) .

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